Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5